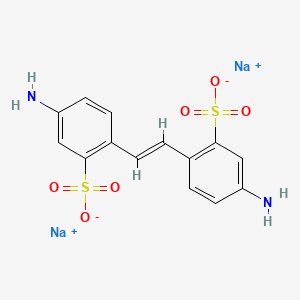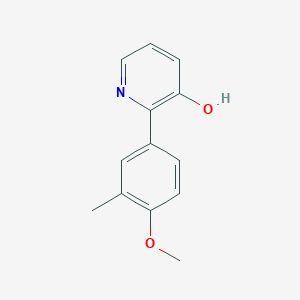
5-(3,4-Dimethoxyphenyl)-2-hydroxypyrimidine, 95%
Descripción general
Descripción
5-(3,4-Dimethoxyphenyl)-2-hydroxypyrimidine, 95% is a chemical compound that is widely used in scientific research and laboratory experiments. It is an organic compound composed of pyrimidine ring with a dimethoxyphenyl group attached to the C-5 position of the ring. It is used in a variety of applications, including synthesis, drug development, and biochemical and physiological research.
Aplicaciones Científicas De Investigación
Synthesis of Pyrazoline Derivatives
One of the key applications of this compound is in the synthesis of pyrazoline derivatives . For instance, it has been used in the synthesis of (E)-1-(4-Ethoxycarbonylphenyl)-5-(3,4-dimethoxyphenyl)-3-(3,4-dimethoxystyryl)-2-pyrazoline . This compound was synthesized via the cyclization reaction between the monocarbonyl curcuminoid (2E,6E)-2,6-bis(3,4-dimethoxybenzylidene)acetone and ethyl hydrazinobenzoate .
DNA Interaction Studies
The synthesized pyrazoline derivative mentioned above has been evaluated for its potential interaction with DNA . Both DNA thermal denaturation and DNA viscosity measurements revealed that a significant intercalation binding takes place upon treatment of the DNA with the synthesized pyrazoline, causing an increase in melting temperature .
Evaluation of Cytotoxicity
The pyrazoline derivative has also been evaluated for its cytotoxicity against resistant and non-resistant tumor cells . However, the study found that it did not show re-sensitisation of Doxorubicin (DOX)-resistant breast cancer and multidrug resistance (MDR) reversal .
Synthesis of Pyrazolo-Pyridine Analogues
Another application of this compound is in the synthesis of pyrazolo-pyridine analogues . For instance, it has been used in the synthesis of (E)-5-benzyl-7-(3,4-dimethoxybenzylidene)-3-(3,4-dimethoxyphenyl)-2-phenyl-3,3a,4,5,6,7-hexahydro-2H-pyrazolo[4,3-c]pyridine .
Antioxidant Activity Evaluation
The synthesized pyrazolo-pyridine analogue has been evaluated for its antioxidant activity . Based on the DPPH assay, the compound has moderate antioxidant activity, with an IC50 value of 194.06 ± 7.88 µg/mL (0.337 mM) .
Synthesis of Dihydropyrimidine Derivatives
This compound can also be used in the synthesis of dihydropyrimidine derivatives . These derivatives have been designed, synthesized, characterized, and evaluated for antitumor activity against cancer stem cells .
Mecanismo De Acción
Target of Action
Similar compounds have been found to target cancer stem cells . These cells have the capability to regrow in vivo, making them a significant target for anticancer activity .
Mode of Action
It’s worth noting that compounds with similar structures have been found to exhibit antitumor activity against cancer stem cells . They inhibit the proliferation of these cells, leading to a decrease in tumor growth .
Biochemical Pathways
Similar compounds have been found to affect the pathways related to cell proliferation and apoptosis . These compounds can cause cell cycle arrest, leading to the inhibition of cell proliferation .
Result of Action
Similar compounds have been found to exhibit significant antitumor activity . They can inhibit the proliferation of cancer stem cells, leading to a decrease in tumor growth .
Propiedades
IUPAC Name |
5-(3,4-dimethoxyphenyl)-1H-pyrimidin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-16-10-4-3-8(5-11(10)17-2)9-6-13-12(15)14-7-9/h3-7H,1-2H3,(H,13,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYIOOQKMECWMIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CNC(=O)N=C2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90680850 | |
| Record name | 5-(3,4-Dimethoxyphenyl)pyrimidin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90680850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3,4-Dimethoxyphenyl)-2-hydroxypyrimidine | |
CAS RN |
1111103-66-2 | |
| Record name | 5-(3,4-Dimethoxyphenyl)-2(1H)-pyrimidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1111103-66-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(3,4-Dimethoxyphenyl)pyrimidin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90680850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[(5-Methoxy-1H-benzimidazol-2-yl)methyl]amine dihydrochloride, 95%](/img/structure/B6285830.png)




![{2-[(3-Methyl-1H-1,2,4-triazol-5-yl)thio]ethyl}amine dihydrochloride hydrate; 95%](/img/structure/B6285874.png)




![6-Chloro-9-morpholino-5H-benzo[a]phenoxazin-5-one](/img/structure/B6285918.png)
